molecular formula C8H16ClNO2 B6229640 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride CAS No. 2768326-43-6

2-[cyclopentyl(methyl)amino]acetic acid hydrochloride

Cat. No. B6229640
CAS RN: 2768326-43-6
M. Wt: 193.7
InChI Key:
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Description

2-[Cyclopentyl(methyl)amino]acetic acid hydrochloride (2-CMAH) is a derivative of cyclopentylmethylamine and is a compound of interest in both the pharmaceutical and research fields. It is an organic compound with a molecular formula of C7H15ClN2O2. 2-CMAH is a chiral molecule that can exist in two distinct forms, with the two enantiomers being designated as (R)-2-CMAH and (S)-2-CMAH.

Mechanism of Action

2-[cyclopentyl(methyl)amino]acetic acid hydrochloride is known to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the activity of AChE, 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride increases the concentration of acetylcholine in the synaptic cleft, leading to an increase in neuronal activity.
Biochemical and Physiological Effects
2-[cyclopentyl(methyl)amino]acetic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the synaptic cleft. This can lead to an increase in neuronal activity and may have implications for memory and learning. Additionally, 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride has been shown to have anti-inflammatory and anti-oxidative effects, suggesting potential applications in the treatment of diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

2-[cyclopentyl(methyl)amino]acetic acid hydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized from commercially available reagents. Additionally, it is a chiral molecule and can exist in two distinct forms, allowing for the study of the effects of different enantiomers. However, 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride does have some limitations for use in lab experiments. It is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, it is a relatively unstable compound and can degrade over time.

Future Directions

The potential applications of 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride are vast, and there are many possible future directions for research. One potential direction is the use of 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride as a therapeutic agent in the treatment of neurological disorders such as Alzheimer's and Parkinson's. Additionally, further research into the mechanism of action of 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride could lead to the development of more effective and specific inhibitors of acetylcholinesterase. Furthermore, research into the structure and function of membrane proteins could lead to a better understanding of the role of 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride in cell signaling pathways. Finally, further research into the effects of different enantiomers of 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride could lead to the development of more effective and specific drugs.

Synthesis Methods

2-[cyclopentyl(methyl)amino]acetic acid hydrochloride can be synthesized by a two-step process. The first step involves the reaction of cyclopentylmethylamine with acetic anhydride in the presence of a base such as pyridine. This reaction yields the intermediate, 2-cyclopentyl(methyl)aminoacetic acid. This intermediate is then reacted with hydrochloric acid in the second step to yield 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride.

Scientific Research Applications

2-[cyclopentyl(methyl)amino]acetic acid hydrochloride has a variety of applications in scientific research. It has been used in the study of interactions between proteins and nucleic acids, as well as the study of enzyme-substrate interactions. It has also been used to study the structure and function of membrane proteins. Additionally, 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride has been used in the study of cell signaling pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride involves the reaction of cyclopentylmethylamine with chloroacetic acid, followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "Cyclopentylmethylamine", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Cyclopentylmethylamine is reacted with chloroacetic acid in the presence of sodium hydroxide to form 2-[cyclopentyl(methyl)amino]acetic acid.", "Step 2: The product from step 1 is then hydrolyzed with water to form 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride.", "Step 3: The final product is obtained by acidifying the solution with hydrochloric acid and isolating the solid by filtration." ] }

CAS RN

2768326-43-6

Product Name

2-[cyclopentyl(methyl)amino]acetic acid hydrochloride

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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